![molecular formula C6H8O3 B12990301 3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12990301.png)
3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid is a bicyclic compound with the molecular formula C6H8O3. This compound is characterized by its unique bicyclo[2.1.0]pentane structure, which consists of a five-membered ring fused to a three-membered ring. The presence of a hydroxyl group and a carboxylic acid group makes it an interesting molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of bicyclo[2.1.0]pentane derivatives.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which can be performed using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acid chlorides, anhydrides, and amines are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, and other derivatives.
Scientific Research Applications
3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. The bicyclic structure may also contribute to its unique reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a different ring fusion pattern.
Bicyclo[2.1.0]pentane-1,3-dicarboxylic acid: Contains two carboxylic acid groups instead of one hydroxyl and one carboxylic acid group.
Uniqueness
3-Hydroxybicyclo[210]pentane-1-carboxylic acid is unique due to its specific ring fusion pattern and the presence of both hydroxyl and carboxylic acid functional groups
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O3/c7-4-2-6(5(8)9)1-3(4)6/h3-4,7H,1-2H2,(H,8,9) |
InChI Key |
QNKKPMSKYVHIFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CC2O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Azaspiro[3.4]octan-8-yl)methanol](/img/structure/B12990222.png)
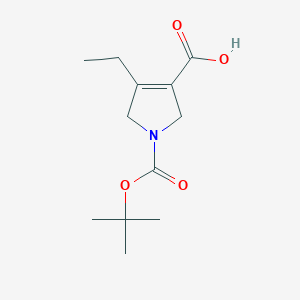
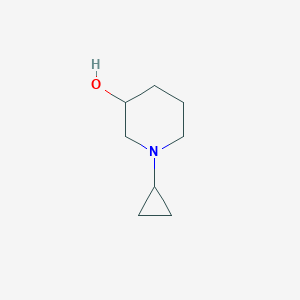
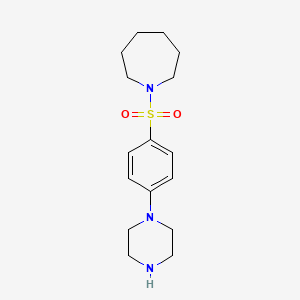
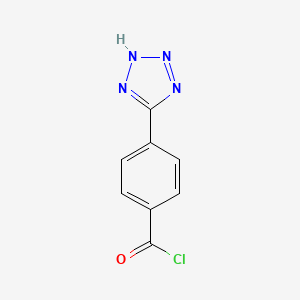
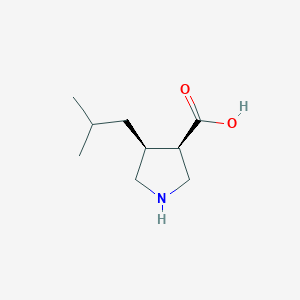
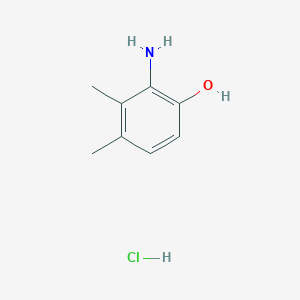
![7-Benzyl-4a,5,6,7,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B12990258.png)
![tert-Butyl 2-amino-9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B12990262.png)
![7-Fluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one hydrochloride](/img/structure/B12990268.png)
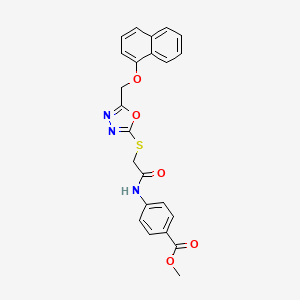
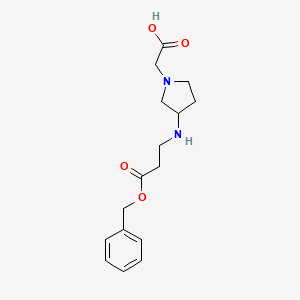
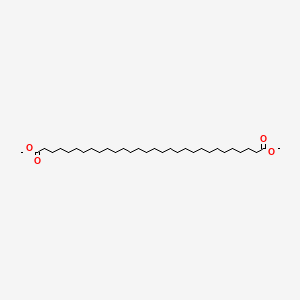
![2-Propyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12990297.png)
